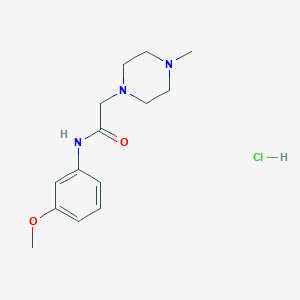
ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate, also known as EANP, is a chemical compound that belongs to the class of piperazinecarboxylates. EANP is a yellow crystalline powder with a molecular weight of 327.33 g/mol. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate involves the inhibition of DNA synthesis and repair pathways in cancer cells. This compound binds to the DNA molecule and interferes with the activity of topoisomerase II, leading to the accumulation of DNA damage and ultimately cell death. This compound has also been shown to induce oxidative stress in cancer cells, which further contributes to its cytotoxic activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in cancer cells. This compound induces cell cycle arrest in the G2/M phase, which is associated with the inhibition of DNA synthesis and repair pathways. This compound also induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which is important for the metastatic spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has several advantages as a potential anticancer agent. It exhibits potent cytotoxic activity against various cancer cell lines and has a low toxicity profile in normal cells. This compound has also been found to be effective against drug-resistant cancer cells, which is a major challenge in cancer treatment. However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate. One area of research is the development of novel this compound derivatives with enhanced cytotoxic activity and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents to improve treatment outcomes. Additionally, further studies are needed to understand the molecular mechanisms underlying the cytotoxic activity of this compound and its potential applications in other diseases beyond cancer.
Applications De Recherche Scientifique
Ethyl 4-(6-amino-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate has been extensively studied for its potential application as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting the DNA synthesis and repair pathways. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Propriétés
IUPAC Name |
ethyl 4-(6-amino-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-2-21-11(18)16-5-3-15(4-6-16)10-8(17(19)20)9(12)13-7-14-10/h7H,2-6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTXVZPXSGGFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}phenol ethanedioate (salt)](/img/structure/B4134014.png)
![7-chloro-1-(3,4-dichlorophenyl)-2-(4-fluorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4134023.png)
![4-oxo-N-(4-propoxyphenyl)-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4134042.png)
![3-bromo-4-ethoxy-N-{[(2-oxo-2H-chromen-6-yl)amino]carbonothioyl}benzamide](/img/structure/B4134046.png)
![N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]-2-thiophenecarboxamide](/img/structure/B4134050.png)
![2-(1-adamantyl)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B4134056.png)
![N-(4-bromo-3-chlorophenyl)-2-({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4134060.png)
![4-(3-chloro-5-ethoxy-4-methoxyphenyl)-6-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4134067.png)
![methyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4134073.png)

![4-ethyl-3-[(4-fluorobenzyl)thio]-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4134086.png)
![N-(2-methoxy-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B4134101.png)

![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid](/img/structure/B4134115.png)
